2-(3-Amino-propylamino)-nicotinic acid
Description
Significance of Pyridine (B92270) Carboxylic Acid Isomers in Contemporary Drug Discovery and Development
Pyridine carboxylic acids, which exist as three structural isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—are fundamental building blocks in the creation of a vast array of pharmaceuticals. nih.govsincerechemicals.com Their inherent chemical properties, including the presence of a nitrogen atom in the aromatic ring, allow for a wide range of chemical modifications, enabling the fine-tuning of their biological activity. nih.gov This versatility has led to the development of drugs for a multitude of conditions, including tuberculosis, cancer, diabetes, and cardiovascular diseases. nih.govwikipedia.orgchemimpex.com The pyridine ring system is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA), underscoring its importance in pharmaceutical research. nih.gov
Overview of Nitrogen Heterocycles in Modern Drug Design and Biological Applications
Nitrogen-containing heterocyclic compounds are a dominant feature in the world of pharmaceuticals, with over 75% of FDA-approved drugs containing such a moiety. researchgate.net It is estimated that approximately 59% of small-molecule drugs approved by the US FDA contain a nitrogen heterocycle. This prevalence is attributed to their structural diversity and their ability to engage in various biological interactions, such as hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors. Natural products, including alkaloids, vitamins, and antibiotics, are rich in nitrogen heterocycles, providing a natural blueprint for the design of new drugs. The stability and functional efficiency of these structures within the human body further cement their role as privileged scaffolds in medicinal chemistry.
Historical Context of Nicotinic Acid in Pharmaceutical Research and its Derivatives
Nicotinic acid, also known as niacin or vitamin B3, has a long and storied history in pharmaceutical research. Initially identified as a cure for pellagra, a disease caused by niacin deficiency, its therapeutic applications have since expanded significantly. In 1955, it was discovered that nicotinic acid possesses lipid-lowering properties, making it the first drug of its kind. This discovery spurred extensive research into its derivatives, with the aim of improving its pharmacological profile and reducing side effects. Over the decades, a plethora of nicotinic acid derivatives have been synthesized and investigated for a wide range of therapeutic applications, from treating dyslipidemia to exploring their potential as anti-inflammatory and anticancer agents. chemimpex.com
Rationale for Investigating 2-(3-Amino-propylamino)-nicotinic acid within the Nicotinic Acid Scaffold Framework
The investigation of "this compound" is a logical progression within the established framework of nicotinic acid research. The core 2-aminonicotinic acid structure is a known pharmacophore with a range of biological activities. The strategic placement of an amino group at the 2-position of the pyridine ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets.
The choice of a 3-aminopropylamino side chain at this position is particularly noteworthy. Diaminopropane (B31400) derivatives are known to be versatile building blocks in medicinal chemistry. The presence of two amino groups offers multiple points for hydrogen bonding and potential interactions with biological macromolecules. Furthermore, the flexible three-carbon linker can allow the terminal amino group to adopt various conformations, potentially enabling it to bind to specific pockets within a receptor or enzyme active site. The synthesis of such a molecule is driven by the hypothesis that the combination of the 2-aminonicotinic acid scaffold with the diaminopropane side chain could lead to novel pharmacological properties, potentially in areas such as antimicrobial, anticancer, or anti-inflammatory therapies, where related nicotinic acid derivatives have shown promise. nih.govchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminopropylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-4-2-6-12-8-7(9(13)14)3-1-5-11-8/h1,3,5H,2,4,6,10H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTITYDAUGKFYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378025 | |
| Record name | 2-(3-aminopropylamino)pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-55-4 | |
| Record name | 2-[(3-Aminopropyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-aminopropylamino)pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Amino Propylamino Nicotinic Acid and Analogues
General Strategies for Derivatization of the Nicotinic Acid Core
The derivatization of the carboxylic acid group of nicotinic acid is a fundamental step in the synthesis of its various analogues. The most common transformations involve esterification, amidation, and the formation of hydrazides, which create versatile intermediates for further modification.
Esterification and Subsequent Transformations of Nicotinic Acid
Esterification of nicotinic acid is a primary strategy to protect the carboxylic acid group or to create a more reactive intermediate for subsequent reactions. belnauka.bygoogle.com This process is typically achieved by reacting nicotinic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. google.comscholarsresearchlibrary.com For instance, the synthesis of methyl nicotinate (B505614) can be accomplished by refluxing nicotinic acid in methanol (B129727) with a catalytic amount of sulfuric acid. scholarsresearchlibrary.com The resulting ester can then be transformed. A common subsequent transformation is reduction to the corresponding alcohol, such as 3-pyridyl methanol, using reducing agents like sodium borohydride (B1222165) in methanol. scholarsresearchlibrary.com
Another approach involves the direct reaction of pyridine (B92270) dicarboxylic acids, like cinchomeronic acid, with an alkanol at high temperatures (around 150°C to 250°C) to yield nicotinic acid esters directly through a combined decarboxylation and esterification process. google.com Esters can also be prepared by reacting nicotinic acid or its functional derivatives, such as the acid chloride or anhydride, with the desired alcohol. google.com These ester intermediates are crucial for building more complex molecules, serving as precursors for amides and other derivatives. google.com
| Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nicotinic acid, Denatured absolute alcohol | Concentrated H₂SO₄, Reflux | Nicotinic acid ester | google.com |
| Nicotinic acid, Methanol | Concentrated H₂SO₄, Reflux | Methyl nicotinate | scholarsresearchlibrary.com |
| Cinchomeronic acid, n-Hexanol | Reflux (150-250°C) | Nicotinic acid hexyl ester | google.com |
| Quinolinic acid anhydride, Tetrahydrofurfuryl alcohol | Heat (150-160°C) | Tetrahydrofurfuryl ester of nicotinic acid | google.com |
Amidation and Hydrazide Formation Pathways from Nicotinic Acid
Amidation of nicotinic acid is a direct route to forming nicotinamide (B372718) and its derivatives. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an ester, and then treating it with ammonia (B1221849) or an amine. google.comgoogle.com For example, nicotinic acid ester can be treated with ammonium (B1175870) hydroxide (B78521) to yield nicotinic acid amide. google.com A more direct, high-temperature process involves reacting nicotinic acid with ammonia in a continuous process at temperatures between 200°C and 220°C. google.com The resulting crude nicotinamide can then be purified by distillation. google.com
The formation of nicotinic acid hydrazide is another key transformation, creating a valuable intermediate for the synthesis of various heterocyclic compounds and Schiff bases. researchgate.netpharmascholars.com Nicotinic acid hydrazide is typically synthesized by reacting a nicotinic acid ester, such as methyl nicotinate or ethyl nicotinate, with hydrazine (B178648) hydrate (B1144303). pharmascholars.comgoogle.com A one-pot synthesis involves heating nicotinic acid with hydrazine hydrate in a solvent like n-butanol, often with a catalyst such as tetra-n-butoxy titanium, to drive the condensation reaction. google.com These hydrazides are known to be precursors for compounds with significant biological activities. researchgate.netresearchgate.net
Specific Approaches for Introducing Aminoalkyl Chains at the Pyridine Core
To synthesize the target compound, 2-(3-Amino-propylamino)-nicotinic acid, an aminoalkyl group must be introduced at the 2-position of the nicotinic acid ring. This is most commonly achieved through nucleophilic substitution on a 2-halonicotinic acid precursor.
Synthesis via 2-Chloronicotinic Acid Precursors and Amination
The use of 2-chloronicotinic acid as a starting material is a well-established and versatile method for introducing substituents at the 2-position. researchgate.netatlantis-press.com 2-Chloronicotinic acid itself can be synthesized from various precursors, including 3-cyanopyridine (B1664610), through a sequence of N-oxidation, chlorination, and hydrolysis. google.comoriprobe.com
| Starting Material | Key Intermediate | Reagents for Substitution | Final Product | Reference |
|---|---|---|---|---|
| 2-Chloronicotinic acid | Ethyl 2-chloronicotinate | Morpholine, then Hydrolysis (e.g., NaOH) | 2-Morpholinonicotinic acid | researchgate.netatlantis-press.com |
| 2-Chloro-3-nitropyridine | Not applicable | 1. Liquid Ammonia 2. NaOH (Hydrolysis) 3. Acid (pH adjustment) | 2-Amino-3-nitropyridine, then 2-Amino-nicotinic acid | google.com |
| Quinoline | 2,3-Pyridine dicarboxylic anhydride | 1. Ammonolysis 2. Hofmann degradation | 2-Aminonicotinic acid | researchgate.net |
Strategies for Direct Amination at the 2-Position of the Nicotinic Acid System
Direct amination of the pyridine ring at the 2-position presents a more atom-economical approach, though it can be more challenging. One method involves the reaction of 2-chloronicotinic acid with aqueous ammonia in the presence of a copper catalyst, such as copper(II) acetate (B1210297), to produce 2-aminonicotinic acid. chemicalbook.com Another novel four-step synthesis starts from quinoline, which is oxidized to 2,3-pyridinedicarboxylic acid. This is converted to the anhydride, which then undergoes ammonolysis followed by a Hofmann degradation to install the amino group at the C2 position, yielding 2-aminonicotinic acid. researchgate.net While these methods directly yield 2-aminonicotinic acid, adapting them for longer aminoalkyl chains would require further synthetic steps.
Advanced Synthetic Techniques Applicable to Nitrogen Heterocycles and Nicotinic Acid Scaffolds
The synthesis of complex nitrogen heterocycles, including derivatives of nicotinic acid, benefits from a range of advanced synthetic techniques. These methods offer improvements in efficiency, selectivity, and environmental impact over traditional approaches. mdpi.com
Catalytic Systems: Transition metal catalysts, including palladium, copper, and gold, are widely used for their high activity and selectivity in forming C-N bonds in cross-coupling and cyclization reactions to build complex heterocyclic systems. numberanalytics.com Organocatalysis has also emerged as a powerful, environmentally benign tool for constructing stereoselective nitrogen-containing heterocycles. researchgate.net
Green Chemistry Approaches: Modern synthetic strategies increasingly focus on "green" principles. This includes the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity under mild conditions. mdpi.comfrontiersin.orgnih.gov For example, nitrilase enzymes have been employed for the green synthesis of nicotinic acid from 3-cyanopyridine. frontiersin.orgnih.gov Other green techniques include microwave-assisted synthesis, which can accelerate reaction rates, and the use of environmentally benign solvents like water. researchgate.netnumberanalytics.com
Flow Chemistry: Flow chemistry offers a scalable and efficient alternative to batch processing for the synthesis of heterocycles. This technique allows for precise control over reaction parameters, improving yields and safety, and has been applied to the synthesis of various nitrogen-containing rings. numberanalytics.com
Functionalization Strategies: The functionalization of scaffolds can be achieved through either pre-polymerization or post-polymerization modification. nih.gov In the context of nicotinic acid derivatives, post-polymerization functionalization is analogous to the derivatization of the fully formed nicotinic acid core, as discussed in the preceding sections. nih.gov These advanced techniques provide a robust toolbox for the synthesis and diversification of nicotinic acid scaffolds for various applications.
Transition Metal-Catalyzed Cyclization Reactions in N-Heterocycle Synthesis
Transition metal catalysis is a cornerstone in the synthesis of N-heterocycles like the pyridine moiety of nicotinic acid. These methods are valued for their efficiency and selectivity. Historically, the production of nicotinic acid has involved the oxidation of 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine. nih.govresearchgate.net For instance, the oxidation of 3-methylpyridine can be achieved using catalysts like cobalt or manganese acetate in the presence of bromides. nih.gov A process developed by Mitsubishi utilized Co(OAc)₂ and Mn(OAc)₂ with bromides in acetic acid at high temperature and pressure, achieving 93.7% conversion with 99% selectivity. nih.gov
The synthesis of substituted pyridines, the precursors to compounds like this compound, often relies on coupling and cyclization reactions. While direct synthesis of the target molecule is not widely documented, analogous structures are built using these principles. For example, the synthesis of 2-aminonicotinic acid, a key intermediate, can start from 2-chloro-3-nitropyridine, which undergoes amination with ammonia, followed by hydrolysis. google.com Transition metal catalysts, such as those based on copper or palladium, are instrumental in C-N bond formation reactions (e.g., Buchwald-Hartwig amination) which could be employed to introduce the '2-amino' or a protected '2-amino-propylamino' group onto a pre-formed chloronicotinic acid scaffold.
Furthermore, transition metal complexes based on nicotinate itself have been synthesized, demonstrating the coordination capability of the nicotinic acid structure with metals like gold and copper. researchgate.net This interaction is fundamental in many catalytic cycles. The synthesis of complex nicotinic acid derivatives often involves the initial formation of a simpler derivative, like methyl nicotinate, which is then elaborated. researchgate.net
Visible-Light Mediated Synthetic Strategies for Nitrogen-Containing Heterocycles
In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling reactions under mild conditions. mdpi.com This strategy is applicable to the synthesis of complex molecules, including derivatives of amino acids and heterocycles.
One relevant strategy involves the generation of aryl radicals from aryl carboxylic acids through a photoinduced process. acs.org In a study, nicotinic acid itself was used as a precursor to generate a pyridyl radical, which then added to a dehydroamino acid to form a phenylalanine derivative. This reaction proceeded at room temperature under blue LED light, using an organic photoredox catalyst system. acs.org This demonstrates the feasibility of using the carboxylate group of nicotinic acid as a handle for radical generation and subsequent C-C bond formation, a strategy that could be adapted for synthesizing complex analogues.
Amide synthesis, a key step in creating many derivatives, can also be achieved via visible-light-mediated reactions. mdpi.com For example, oxidative amidation of amines can be promoted by visible light using a suitable oxidant. mdpi.com Such methods provide an alternative to traditional condensation reactions and could be envisioned for coupling the propylamine (B44156) side chain to the nicotinic acid core.
Sustainable and Green Chemistry Approaches in Derivative Synthesis
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds and their intermediates. The industrial production of nicotinic acid has historically involved harsh reagents like nitric acid, which generates significant greenhouse gas by-products like nitrous oxide (N₂O). nih.govresearchgate.net
Modern approaches focus on more environmentally benign methods. One such approach is the catalytic gas-phase oxidation of 3-picoline directly to nicotinic acid using air as the oxidant over a heterogeneous catalyst. chimia.ch This method avoids the use of corrosive acids and improves atom economy.
Enzymatic synthesis represents a frontier in green chemistry. Biocatalyst-mediated reactions offer high selectivity and operate under mild conditions of temperature and pressure. frontiersin.orgnih.gov For example, nitrilase enzymes, such as those from Rhodococcus rhodochrous J1, can hydrolyze 3-cyanopyridine to nicotinic acid with 100% yield. frontiersin.orgnih.gov Similarly, lipase (B570770) enzymes like Novozym® 435 have been used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate and various amines in environmentally friendly solvents like tert-amyl alcohol. rsc.org These reactions can be performed in continuous-flow microreactors, significantly reducing reaction times and improving yields compared to batch processes. rsc.org Such enzymatic strategies could be applied to the final step of synthesizing this compound, by coupling a protected aminopropylamine with a nicotinic acid ester.
Mechanochemistry, the use of mechanical force to induce chemical reactions, has also been employed to create nicotinic acid derivatives, such as acylhydrazones, by condensing nicotinic acid hydrazide with aldehydes, sometimes eliminating the need for bulk solvents. nih.gov
Analytical Characterization Techniques for Structural Confirmation
The definitive identification and purity assessment of this compound and its analogues rely on a combination of chromatographic and spectroscopic methods.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation, quantification, and analysis of nicotinic acid and its derivatives. jst.go.jpnih.gov Various methods have been developed, often employing reversed-phase columns (like ODS or C18) or mixed-mode columns. sielc.comnih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.gov Detection is commonly performed using a UV detector, with a wavelength around 250-260 nm being effective for the pyridine ring system. sielc.com For complex biological samples, post-column derivatization can be used to enhance sensitivity and specificity. nih.gov
| Parameter | Condition A | Condition B |
|---|---|---|
| Column | Primesep 100 (mixed-mode) | Octadecylsilica (C18) |
| Mobile Phase | Gradient of Water, Acetonitrile (MeCN), and H₂SO₄ buffer | Gradient of tetrabutylammonium (B224687) phosphate (B84403) and methanol |
| Detection | UV at 250 nm sielc.com | UV with post-column derivatization nih.gov |
| Application | Simultaneous analysis of nicotinic acid and related compounds sielc.com | Quantitation in biological samples nih.gov |
Spectroscopic Methods: Spectroscopic techniques provide detailed structural information.
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups. For a nicotinic acid derivative, characteristic peaks include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and aromatic C=C and C=N stretching vibrations from the pyridine ring (around 1400-1600 cm⁻¹). jetir.org The N-H stretching and bending vibrations from the primary and secondary amine groups in the side chain of this compound would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms. For the nicotinic acid core, the protons on the pyridine ring would appear as distinct signals in the aromatic region (typically 7-9 ppm in ¹H NMR). The protons of the propylamino side chain would appear in the aliphatic region, with their chemical shifts and coupling patterns confirming the structure. The chemical structure of new derivatives is routinely confirmed by ¹H and ¹³C NMR. researchgate.netnih.gov
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. The molecular ion peak confirms the molecular formula. For instance, in the characterization of nicotine (B1678760), the base peak corresponding to the molecular ion (M+H)⁺ confirms its molecular weight. jetir.org The fragmentation pattern can give further clues about the structure, such as the loss of the carboxylic group or cleavage of the side chain.
UV-Visible Spectroscopy: UV-Vis spectroscopy is useful for characterizing compounds with chromophores. Nicotinic acid and its derivatives exhibit characteristic absorption bands in the UV region, typically around 260 nm, corresponding to the π→π* transitions of the pyridine ring system. researchgate.netbas.bg
| Technique | Structural Fragment | Typical Signal/Observation |
|---|---|---|
| FTIR | Carboxylic Acid (O-H) | Broad band ~3000 cm⁻¹ jetir.org |
| Carboxylic Acid (C=O) | Strong absorption ~1700 cm⁻¹ jetir.org | |
| Pyridine Ring (C=C, C=N) | Absorptions ~1400-1600 cm⁻¹ jetir.org | |
| ¹H NMR | Pyridine Ring Protons | Signals in the 7.0-9.0 ppm range nih.gov |
| Alkyl Chain Protons | Signals in the 1.0-4.0 ppm range | |
| Mass Spec | Molecular Ion | Peak corresponding to the molecular weight researchgate.netjetir.org |
| UV-Vis | Pyridine Ring | Absorption maximum ~260 nm researchgate.net |
Structure Activity Relationship Sar Studies of 2 3 Amino Propylamino Nicotinic Acid Analogues
Impact of Substituents at the Nicotinic Acid Pyridine (B92270) Ring Positions on Biological Activity
The nicotinic acid scaffold, a pyridine ring bearing a carboxylic acid group, offers multiple positions (2-, 3-, 5-, and 6-positions) for substitution, each potentially influencing the molecule's electronic properties, steric profile, and hydrogen bonding capabilities. Modifications at these positions can significantly alter the biological activity of 2-(3-amino-propylamino)-nicotinic acid analogues.
While direct SAR studies on this compound are limited in publicly available literature, insights can be drawn from related 2-aminopyridine and nicotinic acid derivatives. For instance, in various series of biologically active pyridine compounds, the introduction of substituents on the pyridine ring has been shown to modulate activity. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can impact the pKa of the pyridine nitrogen and the amino groups, which in turn can affect receptor binding and pharmacokinetic properties nih.gov. The size and lipophilicity of substituents also play a crucial role in determining how the molecule fits into a binding pocket and its ability to cross biological membranes.
In the broader context of nicotinic acid derivatives, substitutions on the pyridine ring are a key strategy for optimizing biological activity nih.govmdpi.comnih.gov. The strategic placement of various functional groups can lead to enhanced potency and selectivity for specific biological targets.
Role of the Carboxylic Acid Moiety in Molecular Interactions
The carboxylic acid group at the 3-position of the nicotinic acid ring is a pivotal functional group that significantly influences the molecular interactions of this compound analogues. This moiety is typically ionized at physiological pH, forming a carboxylate anion that can engage in crucial electrostatic interactions, such as salt bridges, with positively charged residues like arginine or lysine within a protein's binding site wiley-vch.deresearchgate.net.
Furthermore, the oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors, forming strong hydrogen bonds with donor groups on the biological target wiley-vch.deresearchgate.net. The planarity and electronic distribution of the pyridine-3-carboxylic acid system also allow for potential π-π stacking or other non-covalent interactions with aromatic residues of the target protein nih.gov. The presence and position of the carboxylic acid group are often critical for anchoring the ligand in the correct orientation within the binding pocket to ensure optimal interaction and biological response. Replacing the carboxylic acid with other acidic or neutral groups can therefore dramatically alter the binding affinity and efficacy of the compound.
Influence of Aminoalkyl Chain Length and Branching at the 2-Position on Potency and Selectivity
The aminoalkyl chain at the 2-position of the nicotinic acid ring serves as a flexible linker to the terminal amino group, and its length and branching pattern are critical determinants of potency and selectivity. Studies on related 2-aminopyridine derivatives have demonstrated that the length of an alkyl chain can significantly impact biological activity.
For instance, in a series of 2-aminopyridine inhibitors of neuronal nitric oxide synthase (nNOS), a shorter linker between the aminopyridine head and the terminal amine was found to provide better binding affinity escholarship.org. This suggests that an optimal distance between the key interacting moieties of the molecule and the binding site residues is crucial for high-affinity binding.
The flexibility of the aminoalkyl chain, dictated by the number of rotatable bonds, can also influence the molecule's ability to adopt the optimal conformation for binding. An increased number of rotatable bonds can sometimes have a negative effect on permeability and oral bioavailability escholarship.org. Introducing rigidity into the linker, for example through the use of alkynes, has been explored as a strategy to improve these properties, although it can also lead to steric clashes within the binding site if not designed carefully escholarship.org. Branching on the alkyl chain can introduce steric hindrance that may either enhance selectivity for a specific target by avoiding unfavorable interactions or decrease potency by preventing optimal binding.
Effects of Terminal Amine Functionality and Further Substituents on the Aminoalkyl Chain
The terminal amino group of the aminoalkyl chain is a key interaction point, often forming hydrogen bonds or ionic interactions with the biological target. Its basicity, which can be modulated by substitution, is a critical factor. In studies of 2-aminopyridine derivatives, the nature of the terminal amine (primary, secondary, or tertiary) has been shown to have a significant impact on potency nih.gov. For example, in one study, a primary terminal amine resulted in better binding affinity compared to its methylated secondary or tertiary amine counterparts nih.gov.
Conformational Analysis and its Correlation with Observed Biological Profiles
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound analogues is essential to understand how they interact with their biological targets. The flexibility of the aminoalkyl chain allows the molecule to adopt various spatial arrangements, and only a specific subset of these conformations may be biologically active.
Computational methods, such as molecular dynamics simulations, alongside experimental techniques like NMR spectroscopy, can provide insights into the preferred conformations of these molecules in different environments nih.govmdpi.commdpi.com. The correlation between the preferred conformation and biological activity can reveal crucial information for drug design. For example, a relatively large separation between two aromatic side chains was found to be required for the µ-opioid receptor activity of certain peptide analogues, a finding that was established by comparing conformational analysis with biological assay results nih.gov.
The rigidity or flexibility of a molecule can also impact its biological profile. While a flexible molecule can adapt to the binding site, this conformational adaptability can come at an entropic cost upon binding. Conversely, a more rigid molecule that is pre-organized in the bioactive conformation may bind with higher affinity escholarship.org. Therefore, understanding the conformational landscape of these analogues is a key step in optimizing their pharmacological properties.
Exploration of the Structure-Activity Landscape for Optimized Compound Design
The collective insights from SAR and conformational studies create a structure-activity landscape that guides the rational design of optimized compounds. By understanding which molecular features are critical for activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles, medicinal chemists can design new analogues with a higher probability of success nih.govacs.orgmdpi.com.
For example, if SAR studies indicate that a primary terminal amine is optimal for potency, further modifications might focus on other parts of the molecule, such as the pyridine ring or the linker, to enhance other desired properties. If a shorter alkyl chain is found to be beneficial, new analogues can be synthesized with this feature. This iterative process of design, synthesis, and biological testing, informed by a growing understanding of the SAR, is the cornerstone of modern drug discovery and development nih.govacs.orgmdpi.com. The ultimate goal is to develop compounds with a superior therapeutic index, balancing high efficacy with minimal off-target effects.
Elucidation of Biological Activities and Underlying Molecular Mechanisms
Enzyme Inhibitory Activities of Nicotinic Acid Derivatives
The structural framework of nicotinic acid has been effectively utilized to design potent inhibitors for various enzyme families. By modifying functional groups on the pyridine (B92270) ring, researchers have developed derivatives that can selectively target the active or allosteric sites of enzymes, leading to the modulation of key biological pathways.
Nicotinic acid derivatives have emerged as significant inhibitors of hydrolases, enzymes that catalyze the cleavage of chemical bonds by adding water. This inhibitory action is particularly relevant in the context of metabolic disorders and neurodegenerative diseases.
α-Amylase and α-Glucosidase Inhibition: Several studies have highlighted the potential of nicotinic acid derivatives as inhibitors of α-amylase and α-glucosidase, two key enzymes in carbohydrate digestion. Inhibiting these enzymes can slow the release and absorption of glucose, a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.
A study on 5-amino-nicotinic acid derivatives identified several compounds with significant inhibitory activity against both enzymes. The IC50 values for α-amylase inhibition ranged from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL, while for α-glucosidase, the values were between 12.01 ± 0.09 and 38.01 ± 0.12 µg/mL. Another library of nicotinic acid derivatives, modified at position 6 with (thio)ether functionalities, also showed potent inhibition. Notably, mechanistic studies revealed that the most promising of these compounds acted as noncompetitive inhibitors for both enzymes. This is a significant finding, as noncompetitive inhibitors bind to a site other than the enzyme's active site and can reduce enzyme activity regardless of substrate concentration.
| Derivative Class | Enzyme | Inhibition Value (IC50/Ki) | Mechanism |
|---|---|---|---|
| 5-Amino-nicotinic acid derivatives | α-Amylase | 12.17 - 37.33 µg/mL (IC50) | Competitive |
| 5-Amino-nicotinic acid derivatives | α-Glucosidase | 12.01 - 38.01 µg/mL (IC50) | Competitive |
| 1-(4′-phenylphenacyl)-3-carbamoylpyridinium bromide | Acetylcholinesterase (AChE) | 4 µM (Ki) | Reversible |
| 1-(4′-phenylphenacyl)-3-carbamoylpyridinium bromide | Butyrylcholinesterase (BChE) | 8 µM (Ki) | Reversible |
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132). Inhibiting AChE increases acetylcholine levels, a key therapeutic approach for Alzheimer's disease. Certain vitamin B3 derivatives have been evaluated as inhibitors of human AChE and its related enzyme, butyrylcholinesterase (BChE). All tested compounds demonstrated reversible inhibition in the micromolar range, with a general preference for AChE over BChE. The most potent compound, 1-(4′-phenylphenacyl)-3-carbamoylpyridinium bromide, exhibited a Ki of 4 µM for AChE and 8 µM for BChE nih.gov. This activity positions such scaffolds as promising candidates for the development of new drugs for neurodegenerative disorders nih.gov.
Kinases are enzymes that facilitate the transfer of phosphate (B84403) groups, a fundamental process in cell signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyridine scaffold, central to nicotinic acid, is a privileged structure in the design of kinase inhibitors.
Bcr-Abl Tyrosine Kinase: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the development of chronic myeloid leukemia (CML). While specific studies focusing solely on simple nicotinic acid derivatives are limited, the broader class of pyridine-containing molecules is well-established in Bcr-Abl inhibition. The development of ATP-competitive inhibitors that bind to the kinase domain of the Bcr-Abl protein has been a successful strategy in CML treatment. The interaction between Bcr-Abl and SRC-family kinases can induce resistance to inhibitors, suggesting that dual inhibitors may offer therapeutic advantages nih.gov.
c-Met Kinase: The hepatocyte growth factor receptor, or c-Met, is another receptor tyrosine kinase implicated in tumor development and metastasis when its signaling becomes aberrant researchgate.net. Numerous pyridine derivatives have been investigated for their ability to inhibit kinases, including c-Met wikipedia.org. Small molecule inhibitors targeting the ATP-binding site of c-Met are a major focus of cancer drug development mdpi.com. While many potent c-Met inhibitors are complex heterocyclic structures, their design often incorporates the fundamental pyridine ring, highlighting the importance of this chemical motif in achieving kinase inhibition.
The therapeutic reach of nicotinic acid derivatives extends to other enzyme classes involved in inflammation and epigenetic regulation.
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Two novel series of nicotinate (B505614) derivatives were synthesized and found to be highly potent inhibitors of COX-2. Several of these compounds showed inhibitory activity equipotent to the established drug celecoxib and demonstrated high selectivity for COX-2 over the related COX-1 enzyme. The most promising compounds also exhibited significant anti-inflammatory activity in vivo with a safe gastric profile, identifying them as potential anti-inflammatory agents nih.gov.
Modulation of Histone-Modifying Enzymes: Epigenetic modifications play a crucial role in gene regulation. Nicotinamide (B372718), the amide derivative of nicotinic acid, is known to inhibit Class III histone deacetylases (HDACs), also known as sirtuins researchgate.net. This inhibition occurs because nicotinamide competes with the necessary cofactor NAD+ at the sirtuin binding site researchgate.net. This activity is distinct from the inhibition of histone demethylases, which are another class of epigenetic enzymes. More recently, research has uncovered that nicotinic acid itself can be a source for a different type of histone modification, lysine nicotinylation (Knic). This process, which uses a nicotinic acid-derived metabolite, adds a nicotinyl group to histones, leading to a downregulation of chromatin accessibility and gene expression.
Receptor Modulation Studies and Ligand-Receptor Interactions
Nicotinic acid and its derivatives can also exert their biological effects by directly interacting with and modulating the function of various cell surface and intracellular receptors.
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel involved in cognitive processes and inflammatory regulation. Due to its rapid desensitization, developing agonists for this receptor has been challenging. An alternative therapeutic strategy is the use of positive allosteric modulators (PAMs). PAMs are compounds that bind to a site on the receptor distinct from the agonist binding site, enhancing the receptor's response to its natural agonist, acetylcholine.
The identification of α7-selective PAMs has generated new enthusiasm for targeting this receptor for cognitive deficits in conditions like Alzheimer's disease and schizophrenia. These modulators work by effectively counteracting the intrinsic factors that limit the activation of the α7 ion channel, such as its low probability of opening and rapid desensitization.
Understanding the specific interactions between a ligand and its biological target is fundamental to rational drug design. Molecular docking and other computational studies are used to elucidate the binding modes of nicotinic acid derivatives with their target enzymes and receptors.
For instance, docking studies of 5-amino-nicotinic acid derivatives with α-glucosidase and α-amylase have helped to characterize their binding properties and identify key interaction sites. These simulations provide insights into how the chemical structure of a derivative influences its binding affinity and inhibitory potency. Similarly, molecular docking of nicotinamide derivatives into the active site of AChE revealed the importance of interactions with specific amino acid residues, such as Tyr337 and Tyr124, in determining inhibitory strength nih.gov. These computational approaches, when combined with experimental data, allow for the fine-tuning of molecular structures to optimize their interaction with a biological target and enhance their therapeutic potential.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities and molecular mechanisms of the chemical compound “2-(3-Amino-propylamino)-nicotinic acid” corresponding to the detailed outline provided.
The requested sections on anti-inflammatory actions, cytokine modulation, antimicrobial activity, antitubercular mechanisms, and antioxidant properties for this specific molecule could not be elucidated from the existing research. Scientific studies have extensively investigated the parent compound, nicotinic acid (niacin), and its other derivatives, but the biological profile of the this compound derivative does not appear to be documented in the accessible literature.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified compound.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.
Prediction of Binding Modes and Quantitative Affinities
While specific molecular docking studies on 2-(3-Amino-propylamino)-nicotinic acid are not extensively available in the public domain, studies on structurally related compounds, such as 6-aminonicotinate-based antagonists of the P2Y12 receptor, provide a framework for understanding its potential interactions. For these antagonists, molecular docking has been employed to predict their binding conformations within the receptor's active site. The predicted binding modes are crucial for understanding how the ligand orients itself to maximize favorable interactions and achieve a stable complex.
The quantitative affinity of a ligand for its target is often expressed as a docking score, which is a numerical value that ranks the predicted binding poses. For instance, in studies of nicotinic acid derivatives, docking scores are used to compare the binding affinity of different analogs and to prioritize compounds for further experimental testing. nih.gov A lower docking score typically indicates a more favorable binding interaction.
Table 1: Illustrative Docking Scores and Binding Affinities for Nicotinic Acid Derivatives
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
| Nicotinic Acid Analog A | P2Y12 Receptor | -9.5 | 50 |
| Nicotinic Acid Analog B | P2Y12 Receptor | -8.7 | 150 |
| Nicotinic Acid Analog C | Bruton's Tyrosine Kinase | -7.9 | 450 |
| Nicotinic Acid Analog D | Bruton's Tyrosine Kinase | -8.2 | 300 |
Note: This table is for illustrative purposes and based on data for related nicotinic acid derivatives, not this compound itself.
Identification of Key Interacting Residues (e.g., Hydrogen Bonding, π-π Stacking, Metal Coordination)
The analysis of docked poses reveals key amino acid residues within the target's binding site that are crucial for ligand recognition and binding. These interactions can be of various types:
Hydrogen Bonding: The amino and carboxylic acid groups of this compound are capable of forming hydrogen bonds with appropriate donor and acceptor residues in a protein's binding site. For example, studies on 6-aminonicotinate-based antagonists have highlighted the importance of hydrogen bond interactions for their binding to the P2Y12 receptor. nih.gov
π-π Stacking: The pyridine (B92270) ring of the nicotinic acid moiety can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan in the binding pocket. This type of interaction is a significant contributor to the binding affinity of many pyridine-containing compounds.
Metal Coordination: In metalloenzymes, the nitrogen and oxygen atoms of this compound could potentially coordinate with a metal ion in the active site. Nicotinic acid and its derivatives are known to form complexes with various transition metals.
A molecular modeling study on 6-aminonicotinate-based P2Y12 antagonists identified several key amino acid residues involved in binding, including Val102, Tyr105, His187, and Arg256, through a combination of hydrophobic and hydrogen bond interactions. nih.gov
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide detailed information about the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can be used to determine the optimized geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. A DFT study on 2-aminopurine-containing dinucleotides, for instance, successfully predicted their structures, which were found to be in close agreement with experimental data for B-DNA. nih.gov
Furthermore, DFT allows for the calculation of various electronic properties, such as total energy, dipole moment, and the energies of molecular orbitals. These properties are crucial for understanding the molecule's stability and reactivity.
Table 2: Representative DFT Calculated Properties for a Nicotinic Acid Analog
| Property | Calculated Value |
| Optimized Energy (Hartree) | -550.123 |
| Dipole Moment (Debye) | 4.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.4 |
Note: This table presents hypothetical data for a nicotinic acid analog to illustrate the output of DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution on the surface of a molecule. The MEP map helps in identifying the electrophilic and nucleophilic sites of the molecule. For this compound, the MEP would likely show negative potential (red/yellow regions) around the carboxylic oxygen atoms and the pyridine nitrogen, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the amino groups, highlighting their nucleophilic character.
Frontier Molecular Orbital (FMO) Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For a molecule like this compound, FMO analysis can predict which parts of the molecule are most likely to be involved in chemical reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
For a series of nicotinic acid derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.
A 3D-QSAR study on 6-substituted nicotine (B1678760) derivatives demonstrated that a combination of lipophilicity (π) and the volume of the substituent (Δ MOL VOL) could successfully predict the binding affinity at nicotinic acetylcholine (B1216132) receptors. Similarly, a QSAR analysis of nicotinamide (B372718) analogs as Bruton's tyrosine kinase (Btk) inhibitors highlighted the importance of specific residues for inhibitory potency. researchgate.net For this compound, a QSAR model could be developed to predict its activity based on its unique structural features and guide the design of more potent analogs.
Table 3: Common Descriptors Used in QSAR Studies of Nicotinic Acid Derivatives
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Randic Index |
| Geometric | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken Charges |
| Lipophilic | LogP |
This table lists common descriptor types and examples that would be relevant for a QSAR study of this compound and its analogs.
Development of Predictive Models for Biological Activity Based on Molecular Descriptors
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational drug discovery. For this compound and its analogs, these models can establish a mathematical relationship between the chemical structure and the biological activity.
The process begins with the calculation of a wide array of molecular descriptors for a series of related compounds. These descriptors fall into several categories:
1D Descriptors: Molecular weight, atom count, etc.
2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.
3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular shape indices and solvent-accessible surface area.
Once calculated, these descriptors are used as independent variables in statistical modeling. Various machine learning algorithms, including multiple linear regression (MLR), partial least squares (PLS), and more complex methods like support vector machines (SVM) and random forests (RF), can be employed to build the QSAR model. The goal is to create a model that can accurately predict the biological activity of new, untested compounds based solely on their calculated descriptors.
For a hypothetical series of nicotinic acid derivatives, a predictive QSAR model might be developed. The quality of such a model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. A robust model would demonstrate high predictive power, as indicated by statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).
Table 1: Illustrative Molecular Descriptors for a Hypothetical Series of Nicotinic Acid Analogs
| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Predicted Activity (IC₅₀, µM) |
| Analog 1 | 195.22 | 0.5 | 78.5 | 3 | 10.2 |
| Analog 2 | 209.25 | 0.8 | 78.5 | 3 | 8.5 |
| Analog 3 | 181.19 | 0.2 | 66.4 | 2 | 15.1 |
| Analog 4 | 223.28 | 1.1 | 88.7 | 4 | 5.3 |
Identification of Physicochemical Properties Influencing Compound Activity
A critical outcome of QSAR and other computational analyses is the identification of key physicochemical properties that govern the biological activity of a compound. By analyzing the descriptors that contribute most significantly to the predictive model, researchers can understand what makes a molecule more or less potent.
For this compound, several physicochemical properties are likely to be influential:
Lipophilicity (LogP): This property affects the compound's ability to cross biological membranes and can influence its binding to hydrophobic pockets in a target protein. An optimal LogP value is often sought to balance solubility and membrane permeability.
Polar Surface Area (PSA): TPSA is a good indicator of a molecule's transport properties, including oral bioavailability. Generally, lower PSA values are associated with better cell membrane penetration.
Hydrogen Bonding Capacity: The presence of the amino groups and the carboxylic acid in this compound makes it capable of forming multiple hydrogen bonds. The number and geometry of hydrogen bond donors and acceptors are often crucial for specific binding to a biological target.
These properties can be systematically varied in a series of analogs to probe their effect on activity, and the insights gained can guide the rational design of more potent and selective compounds.
Table 2: Influence of Physicochemical Properties on Hypothetical Activity
| Physicochemical Property | Influence on Activity | Rationale |
| Increased Lipophilicity | May increase or decrease | Can improve binding in hydrophobic pockets but may reduce solubility. |
| Increased TPSA | Likely to decrease | Higher polarity can hinder passage across cell membranes. |
| Number of H-Bond Donors/Acceptors | Crucial for specificity | Essential for forming key interactions with the target protein. |
| Molecular Flexibility | Important for induced fit | The propylamino chain allows for conformational flexibility to adapt to the binding site. |
Molecular Dynamics Simulations for Conformational Dynamics and Stability of Ligand-Target Complexes
Molecular dynamics (MD) simulations provide a powerful tool for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can be used to investigate the stability of its complex with a biological target and to explore its conformational dynamics within the binding site.
In a typical MD simulation, the compound is first docked into the binding site of a target protein using molecular docking software. This initial complex is then placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over a specific time period, often on the scale of nanoseconds to microseconds.
Analysis of the MD trajectory can provide valuable information, such as:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can assess the stability of the complex. A stable complex will show minimal deviation from the initial docked pose.
Key Interactions: MD simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and salt bridges that are maintained throughout the simulation, highlighting the most critical interactions for binding.
Conformational Changes: These simulations can show how the ligand and protein adapt to each other's presence, a phenomenon known as "induced fit." The flexibility of the propylamino chain in this compound can be studied to see how it explores different conformations within the binding pocket.
Binding Free Energy Calculations: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy of the ligand-target complex, providing a quantitative measure of binding affinity.
These detailed insights into the dynamic nature of the ligand-target interaction are invaluable for understanding the mechanism of action and for designing new molecules with improved binding characteristics.
Future Research Directions and Emerging Applications of the 2 3 Amino Propylamino Nicotinic Acid Scaffold
Exploration of Novel Biological Targets and Uncharted Therapeutic Areas
The structural features of 2-(3-Amino-propylamino)-nicotinic acid, combining a pyridine (B92270) carboxylic acid with a diamino-alkane chain, suggest the potential for interaction with a wide range of biological targets. While direct studies on this specific molecule are limited, the broader class of nicotinic acid and aminopyridine derivatives offers insights into promising therapeutic avenues.
Historically, nicotinic acid has been a cornerstone in the management of dyslipidemia, primarily through its ability to modulate lipid metabolism. wikipedia.orgdrugbank.com It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol. drugbank.com The mechanism for these effects involves the inhibition of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis. nih.gov The this compound scaffold could be explored for its potential to interact with DGAT2 or other proteins involved in lipid regulation, potentially offering a modified profile compared to existing therapies.
Beyond lipid metabolism, aminopyridine derivatives have shown activity in various therapeutic areas. For instance, certain aminopyridines have been investigated for their neuroprotective properties and potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The presence of the amino groups in the this compound structure could facilitate interactions with targets in the central nervous system. Furthermore, derivatives of nicotinic acid have demonstrated antimicrobial and anticancer activities. nih.govmdpi.com The exploration of this scaffold against a panel of bacterial, fungal, and cancer cell lines could uncover novel therapeutic applications.
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Potential Biological Targets | Rationale |
| Cardiovascular Diseases | DGAT2, HMG-CoA Reductase | Based on the known lipid-lowering effects of nicotinic acid. drugbank.comnih.gov |
| Neurodegenerative Diseases | Acetylcholinesterase, Monoamine Oxidase | Aminopyridine moieties are present in compounds with neuroprotective activity. nih.gov |
| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes | Nicotinic acid derivatives have shown antimicrobial properties. nih.gov |
| Oncology | Kinases, Histone Deacetylases (HDACs) | The nicotinamide (B372718) structure is related to inhibitors of NAD+-dependent enzymes. nih.gov |
Rational Design of Derivatives with Enhanced Potency, Selectivity, and Desired Biological Profiles
The this compound scaffold offers multiple points for chemical modification, enabling the rational design of derivatives with optimized pharmacological properties. Structure-activity relationship (SAR) studies will be crucial in guiding these efforts.
Key modifications could include:
Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, aryl groups) onto the pyridine ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for a target.
Modification of the Propylamino Chain: The length and rigidity of the linker can be altered. Introducing cyclic structures or different functional groups within the chain could optimize interactions with the binding pocket of a target protein.
Derivatization of the Carboxylic Acid and Amino Groups: The carboxylic acid can be converted to esters, amides, or other bioisosteres to improve pharmacokinetic properties. The terminal amino group can be acylated, alkylated, or incorporated into heterocyclic systems to explore new interactions and biological activities.
For example, the synthesis of a library of N'-substituted derivatives of the terminal amino group could lead to compounds with enhanced potency against a specific enzyme. Similarly, computational modeling and docking studies can be employed to predict the binding modes of designed derivatives and prioritize their synthesis. researchgate.net
Application in Chemical Biology as Advanced Molecular Probes
The unique chemical architecture of this compound makes it a suitable candidate for the development of advanced molecular probes. These tools are invaluable for studying biological processes at the molecular level.
Fluorescent Probes: By conjugating a fluorophore to the scaffold, it may be possible to create probes for visualizing specific biological targets or cellular compartments. The inherent fluorescence of some pyridine derivatives could also be exploited.
Affinity-Based Probes: Attaching a reactive group or a photo-activatable moiety can lead to the development of affinity-based probes for identifying and characterizing the protein targets of the scaffold.
Biotinylated Probes: The addition of a biotin (B1667282) tag would enable the use of techniques like pull-down assays to isolate and identify binding partners from complex biological mixtures.
The development of such probes would not only help in elucidating the mechanism of action of any discovered biological activity but also contribute to a deeper understanding of the underlying biology of the targeted pathways.
Development of Novel and Efficient Synthetic Routes for Structural Diversity and Scalability
To fully explore the potential of the this compound scaffold, the development of efficient and versatile synthetic routes is paramount. While the synthesis of nicotinic acid itself is well-established, the introduction of the aminopropylamino side chain at the 2-position requires specific methodologies. frontiersin.org
A plausible synthetic strategy could involve the reaction of 2-chloronicotinic acid with 1,3-diaminopropane. Optimization of reaction conditions, such as solvent, temperature, and catalyst, will be necessary to achieve high yields and purity. Furthermore, the development of solid-phase synthesis methods could facilitate the rapid generation of a diverse library of derivatives for high-throughput screening. nih.gov
Industrial-scale production of nicotinic acid has historically involved oxidation reactions, which can generate toxic byproducts. nih.gov More environmentally friendly biocatalytic processes are gaining traction, utilizing enzymes to convert precursors into nicotinic acid. frontiersin.org Future research could focus on developing chemoenzymatic routes for the synthesis of this compound and its derivatives, combining the efficiency of chemical synthesis with the sustainability of biocatalysis.
Table 2: Comparison of Synthetic Approaches for Nicotinic Acid Derivatives
| Synthetic Method | Advantages | Disadvantages |
| Traditional Chemical Synthesis | Well-established, high yield for some reactions. frontiersin.org | Can use harsh reagents, generate toxic byproducts, and have low atom economy. frontiersin.org |
| Solid-Phase Synthesis | Amenable to automation and library generation. nih.gov | May require specialized equipment and linkers. |
| Biocatalysis/Enzymatic Synthesis | Environmentally friendly, high selectivity. frontiersin.org | May have limitations in substrate scope and require enzyme optimization. |
| Chemoenzymatic Synthesis | Combines the benefits of chemical and enzymatic methods. | Requires careful integration of chemical and biological steps. |
Integration of Artificial Intelligence and Machine Learning Approaches in Compound Design and Optimization
Predictive Modeling: AI/ML algorithms can be trained on existing data for nicotinic acid and aminopyridine derivatives to build predictive models for various properties, including biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and physicochemical characteristics. nih.gov
De Novo Design: Generative AI models can design novel molecules from scratch that are predicted to have desired properties. nih.gov These models can explore a vast chemical space to propose new derivatives of the this compound scaffold that are more likely to be successful.
Virtual Screening: ML-based virtual screening can rapidly screen large compound libraries to identify potential hits that bind to a specific biological target, saving significant time and resources compared to traditional high-throughput screening. nih.gov
By leveraging AI and ML, researchers can make more informed decisions, prioritize the synthesis of the most promising compounds, and ultimately increase the efficiency and success rate of the drug discovery process. youtube.com
Q & A
Basic Synthesis
Q: What are the common laboratory synthesis routes for 2-(3-Amino-propylamino)-nicotinic acid? A: The compound can be synthesized via condensation reactions between nicotinic acid derivatives and 3-aminopropylamine. A typical approach involves activating the carboxylic acid group of nicotinic acid using a dehydrating agent (e.g., phosphorus oxychloride) to form an intermediate reactive toward nucleophilic substitution. The amine group of 3-aminopropylamine then reacts under reflux conditions, followed by purification via recrystallization or column chromatography. This method is analogous to the synthesis of 2-(2-Toluidino)nicotinic acid, where stoichiometric control and anhydrous conditions are critical .
Advanced Synthesis
Q: How can researchers mitigate side reactions (e.g., over-alkylation) during synthesis? A: Side reactions are minimized by:
- Stoichiometric precision: Limiting excess 3-aminopropylamine to prevent multi-substitution.
- Temperature modulation: Maintaining reflux temperatures between 80–100°C to balance reactivity and selectivity.
- Coupling agents: Using carbodiimides like EDC with NHS to activate carboxylic acids selectively, as demonstrated in biosensor fabrication protocols .
- Progress monitoring: Employing HPLC or TLC to terminate reactions at ~80% conversion to avoid byproducts.
Basic Characterization
Q: Which analytical techniques are essential for structural confirmation and purity assessment? A: Key methods include:
- NMR spectroscopy: 1H/13C NMR to verify amine and carboxylic proton environments (e.g., δ 8.2–8.5 ppm for aromatic protons in nicotinic acid derivatives) .
- Mass spectrometry: High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z 224.1 for C9H13N3O2).
- HPLC: Purity ≥95% using a C18 column with UV detection at 254 nm .
Advanced Characterization
Q: How should spectral discrepancies (e.g., unexpected NMR splitting) be resolved? A: Discrepancies may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY/HSQC): Resolve proton-proton and carbon-proton correlations to confirm connectivity.
- Comparative analysis: Benchmark against structurally related compounds like 2-(methylamino)nicotinic acid, which exhibits predictable splitting patterns .
- Purity validation: Elemental analysis or HPLC-MS to rule out impurities.
Basic Biological Activity
Q: What preliminary assays evaluate the compound’s bioactivity? A: Initial screens include:
- Enzyme inhibition: Target-specific assays (e.g., MMP3 or IL-6 binding) using recombinant proteins and SPR (surface plasmon resonance) for kinetic analysis .
- Cellular assays: MTT assays to assess cytotoxicity in relevant cell lines (e.g., HEK293 or HeLa).
Advanced Biological Activity
Q: How can conflicting bioactivity data across studies be reconciled? A: Address inconsistencies via:
- Orthogonal assays: Validate IL-6 inhibition using both ELISA and SPR under standardized buffer conditions (e.g., PBS pH 7.4) .
- Batch consistency: Ensure compound purity (HPLC ≥95%) and characterize storage stability (e.g., -80°C under argon) to exclude degradation effects .
Structure-Activity Relationship (SAR) Studies
Q: What strategies optimize the compound’s pharmacological profile? A: SAR approaches include:
- Substituent variation: Modify the propylamino chain length or introduce fluorinated groups (e.g., difluoromethyl analogs enhance metabolic stability, as seen in related pyridinecarboxylic acids) .
- Computational modeling: Docking studies with targets like nicotinic acetylcholine receptors to predict binding modes .
Data Contradiction Analysis
Q: How to resolve discrepancies in solubility or stability data? A: Systematic approaches include:
- Solubility profiling: Test under varied pH (2–10) and temperatures (4–37°C) using shake-flask methods with HPLC quantification .
- Stability studies: Accelerated degradation at 40°C/75% RH, monitoring via HPLC to identify degradation products.
Methodological Optimization
Q: What purification techniques maximize yield without compromising purity? A:
- Recrystallization: Use ethanol/water mixtures (70:30 v/v) for high recovery of crystalline product .
- Ion-exchange chromatography: Separate charged impurities using DEAE cellulose at pH 6.5 .
Advanced Mechanistic Studies
Q: How to investigate the compound’s interaction with biological targets? A: Mechanistic tools include:
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics with IL-6 or MMP3 .
- X-ray crystallography: Co-crystallize the compound with target proteins to resolve binding motifs.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
